Lipophilicity Profile Comparison
2-Chloroisonicotinaldehyde hydrate (free base molecular weight 141.56 g/mol) provides a balanced physicochemical profile compared to its 2-fluoro (MW 125.10 g/mol) and 2-bromo (MW 186.01 g/mol) analogs. The chlorine atom imparts a consensus LogP of 0.96, which is intermediate between the more hydrophilic fluorine analog (XLogP3 0.7) and the more lipophilic bromine analog (estimated LogP >1.5) [1]. This moderate lipophilicity can be advantageous for optimizing both solubility and membrane permeability in early drug discovery, reducing the need for subsequent structural modifications to fine-tune these properties [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 0.96 |
| Comparator Or Baseline | 2-Fluoroisonicotinaldehyde: XLogP3 = 0.7; 2-Bromoisonicotinaldehyde: Not explicitly reported, but expected >1.5 based on halogen hydrophobicity trend. |
| Quantified Difference | LogP difference vs. fluoro: +0.26 (more lipophilic); vs. bromo: lower lipophilicity by ~0.5-1.0 LogP units (inferred). |
| Conditions | Computational prediction using XLOGP3, iLOGP, WLOGP, MLOGP, and SILICOS-IT methods, as reported by Bidepharm and PubChem [1]. |
Why This Matters
This balanced lipophilicity profile positions the chloro derivative as a 'Goldilocks' option for medicinal chemists, mitigating the risk of poor solubility (bromo) or insufficient membrane interaction (fluoro) without additional synthetic modifications.
- [1] PubChem. (2025). Compound Summary for CID 2762990, 2-Fluoroisonicotinaldehyde. XLogP3-AA Value. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
